T-BUTYLTRI-N-BUTYLTIN

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

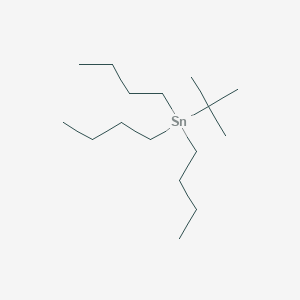

T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .

Industrial Production Methods

In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

3.1. Oxidation Reactions

Tributyltin compounds undergo oxidation in the presence of strong oxidants (e.g., tert-butyl nitrite, FeCl₃):

-

C–C Bond Cleavage : FeCl₃ and tert-butyl nitrite (TBN) catalyze oxidative cleavage of 1,3-diketones to 1,2-diketones (Scheme 1) .

-

Alcohol Oxidation : Aerobic oxidation of primary alcohols to aldehydes using AZADO/N-Oxyl radicals and TBN .

Scheme 1. FeCl₃/TBN-mediated oxidation of 1,3-diketones:

1 3 DiketoneFeCl3/TBN air1 2 Diketone

3.2. Hydrolysis and Dealkylation

In aqueous environments, TBT derivatives degrade via stepwise dealkylation :

Bu3Sn R→Bu2Sn OH 2→BuSn OH 3→Sn OH 4

3.3. Metabolic Pathways

TBT compounds interact with biological systems through:

-

Glutathione Depletion : Tri-n-butyltin (TBT) reduces cellular glutathione (GSH) levels in rat thymocytes, increasing susceptibility to oxidative stress .

-

Hydroxylation : Enzymatic hydroxylation of butyl chains (α, β, γ, δ positions) forms labile intermediates that decompose to dibutyltin species (Figure 1) .

Figure 1. Proposed metabolic pathway of TBT:

Bu3SnClEnzymesHO Bu2SnCl→Bu2SnCl2

Environmental Degradation

TBT compounds persist in marine environments but degrade under specific conditions:

Table 2. Degradation Rates in Aquatic Organisms

| Organism | Matrix | Degradation Rate (%/day) | Half-life (days) |

|---|---|---|---|

| Oysters | Soft tissue | 5 | 14 |

| Fish | Liver | 12 | 6 |

-

Key Factors : Temperature, pH, and microbial activity accelerate dealkylation.

Stability and Extraction

Wissenschaftliche Forschungsanwendungen

Biocidal Applications

TBT has been extensively used as a biocide in various settings:

- Antifouling Agents : TBT was predominantly used in antifouling paints to prevent the growth of marine organisms on ship hulls. This application significantly reduced maintenance costs and improved vessel efficiency by minimizing drag caused by biofouling .

- Wood Preservation : TBT compounds are also utilized in wood preservatives to protect against fungal decay and insect damage. Their efficacy in this area stems from their ability to disrupt cellular processes in pests .

Case Study: Antifouling Paints

A study conducted on the environmental impact of TBT concluded that while it effectively prevents biofouling, it poses significant risks to marine ecosystems. The compound has been found to bioaccumulate in marine organisms, leading to toxic effects on non-target species, including mollusks and fish . Regulatory measures have since been implemented to limit its use in many jurisdictions.

Industrial Applications

In addition to biocidal uses, TBT serves various roles in industrial applications:

- Stabilizers for Plastics : TBT is used as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its role here is crucial as it helps maintain the integrity of plastic products during processing and end-use .

- Catalysts in Chemical Reactions : TBT is employed as a catalyst in several chemical reactions, particularly those involving organic synthesis and polymerization processes .

Environmental Concerns

The widespread use of TBT has raised significant environmental concerns:

- Toxicity : Studies have demonstrated that TBT can induce oxidative stress by depleting cellular glutathione levels, thereby increasing vulnerability to oxidative damage . This raises concerns for both human health and ecological safety.

- Regulatory Actions : Due to its environmental persistence and toxicity, many countries have enacted regulations limiting the use of TBT. For instance, the International Maritime Organization (IMO) has banned the use of TBT-based antifouling paints on ships since 2008 .

Research Findings

Recent research continues to explore the impacts of TBT on health and the environment:

- Bioaccumulation Studies : Investigations into the bioaccumulation of TBT in marine organisms reveal alarming concentrations that exceed safe levels for human consumption. For example, studies have shown that TBT levels can accumulate significantly in oysters and fish tissues .

- Health Impact Assessments : Research indicates that exposure to TBT can lead to various health issues, including endocrine disruption and immune system impairment .

Data Tables

| Application Area | Use Case | Environmental Impact |

|---|---|---|

| Antifouling Agents | Ship hull coatings | Bioaccumulation in marine life |

| Wood Preservation | Protection against decay | Potential leaching into soil/water |

| Plastic Stabilizers | PVC products | Long-term environmental persistence |

| Catalysts | Organic synthesis | Chemical waste concerns |

Wirkmechanismus

The mechanism of action of tributyl(tert-butyl)stannane involves radical chain mechanisms. The compound donates hydrogen atoms through homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals then participate in various reactions, propagating the radical chain and leading to the formation of the desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyltin Hydride: Similar to tributyl(tert-butyl)stannane, tributyltin hydride is used as a hydrogen donor in radical reactions.

Triphenyltin Hydride: Another organotin compound with similar reactivity but different substituents.

Trimethyltin Hydride: Known for its high reactivity but also higher toxicity compared to tributyl(tert-butyl)stannane.

Uniqueness

T-BUTYLTRI-N-BUTYLTIN is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be suitable .

Biologische Aktivität

T-Butyltri-n-butyltin (TBTT) is a member of the organotin compound family, which has garnered attention due to its diverse biological activities, particularly in immunotoxicity and anticancer properties. This article explores the biological activity of TBTT, synthesizing data from various studies, including case studies and toxicity assessments.

Overview of Organotin Compounds

Organotin compounds, such as TBTT, are characterized by their tin atom bonded to organic groups. They have been widely used in industrial applications, but their biological effects raise significant concerns regarding human health and environmental safety. TBTT, specifically, is noted for its immunosuppressive and cytotoxic properties.

Immunotoxicity of TBTT

Research has demonstrated that TBTT induces immunosuppression through several mechanisms:

- Endoplasmic Reticulum (ER) Stress : TBTT exposure leads to ER stress in human T lymphocyte cell lines, as evidenced by increased levels of stress markers such as ATF3 and DDIT3. This stress is linked to elevated intracellular calcium levels that activate signaling pathways associated with apoptosis .

- Oxidative Stress : The compound increases reactive oxygen species (ROS) levels while depleting reduced glutathione, promoting oxidative damage within cells .

- Caspase Activation : TBTT triggers the cleavage of caspase-3, a critical event in the apoptotic pathway, indicating its potential to induce cell death in immune cells .

Anticancer Activity

The anticancer potential of TBTT has been explored through various in vitro studies:

Case Study: Colon Cancer Cell Lines

In a comparative study examining the effects of different organotin compounds on colon cancer cell lines (HCT116 and CaCo-2), TBTT exhibited significant cytotoxicity. The findings indicated that:

- Cell Viability Reduction : At a concentration of 1 μM over 48 hours, TBTT reduced cell viability by approximately 68.9% in HCT116 cells and 45% in CaCo-2 cells. This effect was less pronounced compared to its derivatives but still significant .

- Cell Cycle Arrest : TBTT treatment resulted in G2/M phase arrest, suggesting a mechanism through which it inhibits cell proliferation without necessarily inducing apoptosis at lower concentrations .

Comparative Toxicity Data

The toxicity profile of TBTT relative to other organotin compounds is summarized in the following table:

| Compound | Cell Line | % Viability Reduction | Concentration (μM) | Mechanism |

|---|---|---|---|---|

| This compound | HCT116 | 68.9% | 1 | Apoptosis via caspase activation |

| This compound | CaCo-2 | 45% | 1 | Cell cycle arrest |

| Tributyltin | HCT116 | 85% | 1 | Apoptosis |

| Di-n-butyltin | Various | Moderate (50%-70%) | Varies | Antiproliferative effects |

The biological activity of TBTT can be attributed to several key mechanisms:

- Calcium Signaling : The rapid increase in intracellular calcium levels upon exposure to TBTT suggests that calcium-dependent pathways are crucial for its biological effects. This includes activation of proteases such as M-calpain and transcription factors like NF-kB and NFAT .

- Histone Deacetylation : Recent studies indicate that TBTT may act as an epigenetic modifier, influencing histone acetylation patterns that could affect gene expression related to tumor suppression .

Eigenschaften

IUPAC Name |

tributyl(tert-butyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLMRHTEJKONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.